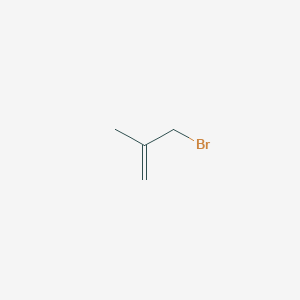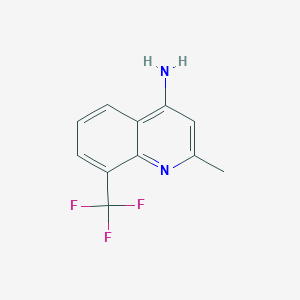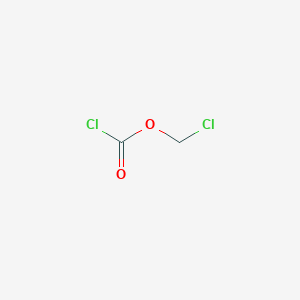
氯甲基氯甲酸酯
描述
Chloromethyl chloroformate (CClO2CH2Cl), also known as palite gas, is a chemical compound that was developed into gas form and used for chemical warfare during World War I . It is a tearing agent designed to cause temporary blindness . It is a colorless liquid with a penetrating, irritating odor . Industrially, chloromethyl chloroformate is used to manufacture other chemicals .
Synthesis Analysis
Chloromethyl chloroformate can be prepared by the catalytic photochlorination of methyl chloroformate or methyl formate . A method for obtaining substantially pure chloromethyl chloroformate from a chloroformate mixture comprising chloromethyl chloroformate and methyl chloroformate has been described . The method involves heating the chloroformate mixture in a reaction zone at temperatures ranging from at least 50° C. to the reflux temperature of the chloroformate mixture in the reaction zone while simultaneously removing volatile gaseous decomposition products from the reaction zone .Chemical Reactions Analysis
Chloromethyl chloroformate is water reactive . It is incompatible with strong oxidizing agents, alcohols, bases (including amines) . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis
Chloromethyl chloroformate is a colorless liquid with a penetrating, irritating odor . It has a density of 1.45 g/ml . The boiling point is 107–108 °C . It is denser than water .科学研究应用
Synthesis of Aminocarbonyloxymethyl Esters
CMCF is utilized in the synthesis of aminocarbonyloxymethyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and flufenamic acid . These esters are designed to improve the solubility and bioavailability of the drugs, potentially enhancing their therapeutic efficacy.
Prodrug Formation
Researchers have employed CMCF to create highly water-soluble monomethoxypoly(ethylene glycol) prodrugs of cyclosporin A . This application is significant in improving the drug’s solubility and reducing its immunogenicity, which is crucial for transplant patients.
Triazenes Derivatives
CMCF is a key reactant in the formation of 3-acyloxymethyloxycarbonyl-1-aryl-3-methyltriazenes . These compounds have been studied for their potential antitumor properties, representing a promising area of cancer research.
Chemical Warfare Agent
Historically, CMCF was developed into gas form and used as a chemical warfare agent during World War I . Known as palite gas, it served as a tearing agent designed to cause temporary blindness.
Intermediate for Pharmaceuticals
CMCF acts as an intermediate in the pharmaceutical industry, aiding in the synthesis of various medicinal compounds . Its role as an intermediate is critical in the development of new drugs and treatments.
Manufacture of Other Chemicals
In the chemical industry, CMCF is used to manufacture a range of other chemicals, showcasing its importance as a building block in chemical synthesis .
Safety and Handling Research
Due to its hazardous nature, CMCF is also the subject of safety and handling research. Understanding its properties and safe handling protocols is essential for researchers and industry professionals working with this compound .
Environmental Impact Studies
The environmental impact of CMCF, especially concerning its historical use as a warfare agent, is another area of research. Studies focus on its degradation, environmental persistence, and potential remediation strategies .
安全和危害
Chloromethyl chloroformate is toxic by ingestion, inhalation, and skin absorption . Contact may irritate skin, eyes, and mucous membranes . It is also water-reactive and air-reactive . Reaction with water or moist air may release toxic, corrosive, or flammable gases . Containers may explode when heated or if contaminated with water .
作用机制
Target of Action
Chloromethyl chloroformate (CClO2CH2Cl), also known as palite gas, is a chemical compound that was developed into gas form and used for chemical warfare during World War I . It is a tearing agent designed to cause temporary blindness . The primary targets of this compound are the eyes and respiratory system .
Mode of Action
The compound interacts with its targets by causing irritation and temporary blindness. This is achieved through its action as a lachrymator, a substance that stimulates the corneal nerves in the eyes to cause tearing .
Biochemical Pathways
It is known that the compound can cause severe irritation to the eyes and respiratory system, suggesting that it may disrupt normal cellular processes in these tissues .
Pharmacokinetics
Given its use as a gas in chemical warfare, it can be inferred that the compound is rapidly absorbed through the respiratory tract and eyes upon exposure .
Result of Action
The primary result of chloromethyl chloroformate’s action is temporary blindness caused by severe irritation to the eyes. It can also cause irritation to the respiratory system, potentially leading to coughing, shortness of breath, and other respiratory symptoms .
Action Environment
The action of chloromethyl chloroformate can be influenced by various environmental factors. For instance, its efficacy as a tearing agent may be reduced in windy conditions, which can disperse the gas and reduce its concentration. Additionally, the compound’s stability may be affected by factors such as temperature and humidity .
属性
IUPAC Name |
chloromethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1-6-2(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWJULGYGOLCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O2 | |
| Record name | CHLOROMETHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074567 | |
| Record name | Carbonochloridic acid, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloromethyl chloroformate appears as a colorless liquid with a penetrating, irritating odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
| Record name | CHLOROMETHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Chloromethyl chloroformate | |
CAS RN |
22128-62-7 | |
| Record name | CHLOROMETHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloromethyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22128-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022128627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of Chloromethyl Chloroformate in glycoprotein analysis?
A1: Chloromethyl Chloroformate is instrumental in a novel method for releasing, separating, and recovering monomeric reducing N-glycans from glycoproteins. [] This method utilizes a combination of enzymatic hydrolysis with Pronase E, derivatization with Chloromethyl Chloroformate, and subsequent enzymatic hydrolysis with glycosylasparaginase. This approach allows for the efficient isolation and analysis of N-glycans, crucial for understanding their structure-function relationships.
Q2: What is the structural conformation of Chloromethyl Chloroformate?
A2: Research using gas-phase electron diffraction (GED), ab initio molecular orbital calculations, and vibrational spectroscopic data reveals that Chloromethyl Chloroformate primarily exists in a syn-gauche conformation. [] This means the -CH2Cl group is syn to the carbonyl bond, and the CH2-Cl is gauche to the C1-O bond.
Q3: Can Chloromethyl Chloroformate be used to synthesize ureas?
A3: Yes, Chloromethyl Chloroformate serves as a precursor in the synthesis of various ureas. [] Reacting Chloromethyl Chloroformate with amines forms Chloromethyl Carbamates, which then yield mono-, symmetrically or unsymmetrically di- and trisubstituted ureas, including N-hydroxy and N-alkoxy derivatives.
Q4: How is computational chemistry being utilized in research related to Chloromethyl Chloroformate?
A4: Density Functional Theory (DFT) calculations are being employed to study the adsorption of Chloromethyl Chloroformate onto surfaces like pristine and Fe4-decorated graphene. [] This type of research helps elucidate the interactions between Chloromethyl Chloroformate and different materials at a molecular level.
Q5: Has Chloromethyl Chloroformate been explored in prodrug design?
A5: Yes, Chloromethyl Chloroformate has shown potential in developing prodrugs. One study investigated its use in synthesizing aminocarbonyloxymethyl ester prodrugs of anti-inflammatory drugs like Diclofenac and Flufenamic acid. [] These prodrugs aimed to deliver the active drug while minimizing unwanted rearrangement reactions. Additionally, research has explored the use of Chloromethyl Chloroformate in creating water-soluble cyclosporine conjugates as potential prodrugs. []
Q6: Are there alternative compounds to Chloromethyl Chloroformate being studied for similar applications?
A6: Yes, Phosphoryloxymethyl Carbamates and Carbonates are being investigated as potential water-soluble prodrugs, particularly for amines and sterically hindered alcohols. [] This suggests ongoing research into alternative compounds with properties suitable for prodrug design.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




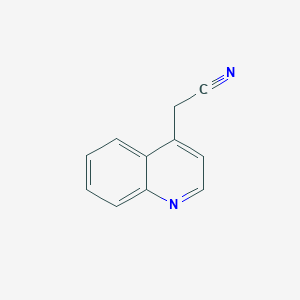
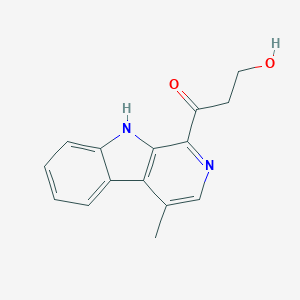
![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)

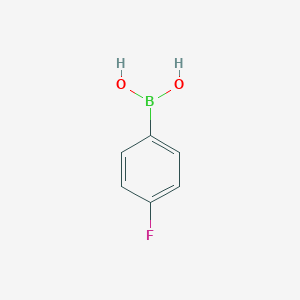
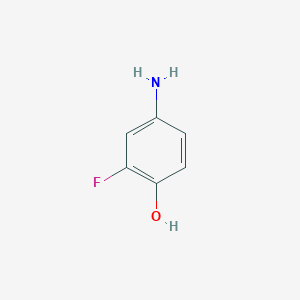
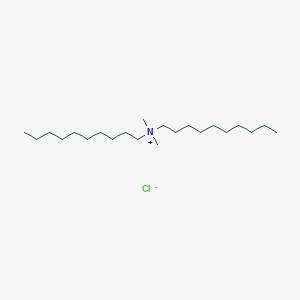
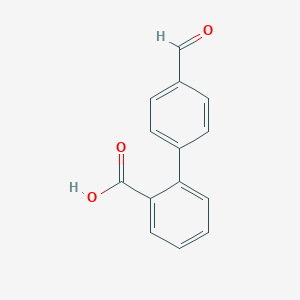
![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
